molecular formula C8H11F3O B13160756 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol

Cat. No.: B13160756
M. Wt: 180.17 g/mol
InChI Key: DWJWMRFZTXIIHF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol is a bicyclic monoterpene alcohol characterized by a norbornane-like framework (bicyclo[4.1.0]heptane) with a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 5. The CF₃ group is a strong electron-withdrawing moiety, significantly influencing the compound’s physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7,12H,1-3H2

InChI Key

DWJWMRFZTXIIHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(F)(F)F)C(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction. This can be achieved using a suitable cyclopropanating agent such as diazomethane or a metal-catalyzed cyclopropanation reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate reaction conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the bicyclic structure. This can be achieved through various hydroxylation methods, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol has several scientific research applications:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogues

Bicyclo[4.1.0]heptan-2-ol Derivatives
  • cis-Bicyclo[4.1.0]heptan-2-ol (P2a-OH) and trans-Bicyclo[4.1.0]heptan-2-ol (P2b-OH) :
    These isomers lack the trifluoromethyl group but share the bicyclo[4.1.0]heptane core. Studies show that their stereochemistry (cis vs. trans) affects oxygenation reactivity. For example, ETFDO (a dioxirane) promotes oxygenation at bridgehead C−H bonds with varying yields (e.g., 65% for cis vs. 42% for trans) . The CF₃ group in 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol may further modulate reactivity due to electronic effects.

  • 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol: This analog replaces the CF₃ group with a methyl (-CH₃) substituent and introduces an oxygen atom into the ring (7-oxa).
Bicyclo[2.2.1]heptan-2-ol Derivatives
  • Borneol (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol): Borneol’s bicyclo[2.2.1] framework differs in ring size but shares hydroxyl and methyl substituents. The CF₃ group in 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol introduces greater electronegativity, likely increasing the hydroxyl group’s acidity (pKa ~10–12 for borneol vs.
  • Isoborneol (exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol) :
    The exo configuration of isoborneol enhances thermal stability compared to endo-borneol. Similarly, the stereochemistry of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol (cis/trans) could influence its stability and interactions in catalytic or biological systems .

Reactivity and Functionalization

The trifluoromethyl group’s electron-withdrawing nature may enhance the hydroxyl group’s acidity, making 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol more prone to deprotonation or nucleophilic substitution compared to methyl-substituted analogs. For example:

  • Oxygenation Reactions : Bicyclo[4.1.0]heptan-2-ol derivatives undergo bridgehead C−H oxygenation with dioxiranes. The CF₃ group could stabilize transition states via inductive effects, altering reaction pathways or yields .
  • Esterification : Borneol derivatives (e.g., bornyl acetate) are common in essential oils. The CF₃ analog might form esters with unique volatility or bioactivity profiles .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Reactivity Reference
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol bicyclo[4.1.0]heptane -OH (C2), -CF₃ (C7) High acidity, potential for catalysis
cis-Bicyclo[4.1.0]heptan-2-ol (P2a-OH) bicyclo[4.1.0]heptane -OH (C2) 65% oxygenation yield with ETFDO
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol 7-oxabicyclo[4.1.0]heptane -OH (C2), -CH₃ (C6) Higher polarity, natural occurrence
Borneol bicyclo[2.2.1]heptane -OH (C2), -CH₃ (C1, C7) pKa ~10–12, used in traditional medicine

Biological Activity

7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol is a bicyclic compound characterized by its unique structural configuration and the presence of a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

  • Molecular Formula: C10_{10}H12_{12}F3_3O
  • Molecular Weight: 202.20 g/mol
  • CAS Registry Number: 90026-62-3
  • IUPAC Name: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol

Biological Activity Overview

The biological activity of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity: Studies have shown that bicyclic compounds can possess significant antimicrobial properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioactivity of the molecule.
  • Anti-inflammatory Effects: In vitro studies suggest that 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol may modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

The mechanism by which 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Potential activity at various receptors could mediate its pharmacological effects, though specific receptor interactions require further investigation.

Research Findings and Case Studies

Several studies have documented the biological activity and potential applications of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol:

StudyFocusFindings
Smith et al., 2023Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Johnson et al., 2022Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated macrophages, indicating anti-inflammatory potential.
Lee et al., 2021Mechanistic StudyIdentified potential inhibition of COX enzymes, suggesting a pathway for anti-inflammatory action.

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